![molecular formula C17H20N6 B591069 Baquiloprim-d6 CAS No. 1228182-50-0](/img/structure/B591069.png)
Baquiloprim-d6
Overview
Description
Baquiloprim-d6 is a deuterium-labeled version of Baquiloprim . It is an antibiotic and a selective inhibitor of bacterial dihydrofolate reductases . Baquiloprim possesses in vitro bacteriostatic activity against both Gram-negative and Gram-positive bacteria .
Synthesis Analysis
Baquiloprim-d6 is an organometallic compound that incorporates the metal bismuth . It has been used as a contrast agent for imaging the gastrointestinal tract . Moreover, Baquiloprim-d6 demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . Acting as a Lewis acid, this compound exhibits the ability to donate electrons to other molecules, facilitating catalytic activity in the reactions it partakes in .Molecular Structure Analysis
The molecular formula of Baquiloprim-d6 is C17H14D6N6 . It has a molecular weight of 314.42 .Chemical Reactions Analysis
Baquiloprim-d6 demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . Acting as a Lewis acid, this compound exhibits the ability to donate electrons to other molecules, facilitating catalytic activity in the reactions it partakes in .Physical And Chemical Properties Analysis
Baquiloprim-d6 is a yellow solid . The water content is 4.2% .Scientific Research Applications
Imaging Contrast Agent
Baquiloprim-d6 has been utilized as a contrast agent for imaging the gastrointestinal tract . Its unique properties allow for enhanced visualization, which is crucial for diagnosing conditions such as intestinal blockages, tumors, and ulcers.
Catalysis in Organic Synthesis
Acting as a Lewis acid , Baquiloprim-d6 can donate electrons to other molecules, facilitating catalytic activity in chemical reactions . This property is exploited in the synthesis of various organic compounds, where Baquiloprim-d6 helps in accelerating reaction rates and improving yields.
Analytical Standard in Veterinary Medicine
In veterinary medicine, Baquiloprim-d6 serves as an analytical standard . It is used to calibrate instruments and validate methods that measure the concentration of Baquiloprim in animal tissues and fluids, ensuring accurate dosing and monitoring of the drug .
Research in Bismuth-Containing Compounds
Baquiloprim-d6 incorporates the metal bismuth, making it significant in the study of bismuth-containing compounds . Research in this area includes exploring the antimicrobial properties of bismuth and its potential applications in treating bacterial infections.
Mechanism of Action
Future Directions
Baquiloprim-d6 has been harnessed as a contrast agent for imaging the gastrointestinal tract . Its unique properties enable enhanced visualization in this context . Moreover, Baquiloprim-d6 demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . The versatility and reactivity of Baquiloprim-d6 open up possibilities for its application as a catalyst in various chemical reactions .
properties
IUPAC Name |
5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWJIMWVFWROP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746858 | |
Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baquiloprim-d6 | |
CAS RN |
1228182-50-0 | |
Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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